molecular formula C46H94O11 B14692277 3,6,9,12,15,18,21,24,27,30-Decaoxahexapentacontan-1-ol CAS No. 35178-35-9

3,6,9,12,15,18,21,24,27,30-Decaoxahexapentacontan-1-ol

Cat. No.: B14692277
CAS No.: 35178-35-9
M. Wt: 823.2 g/mol
InChI Key: SQEIOWMHIMMNTO-UHFFFAOYSA-N
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Description

3,6,9,12,15,18,21,24,27,30-Decaoxahexapentacontan-1-ol is a polyether compound with a long chain structure. It is characterized by multiple ether linkages (-O-) and a terminal hydroxyl group (-OH). This compound is known for its unique properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15,18,21,24,27,30-Decaoxahexapentacontan-1-ol typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a primary alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst like potassium hydroxide (KOH) or sodium hydroxide (NaOH). The process involves multiple stages of ethoxylation, resulting in the formation of the desired polyether compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous reactors. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalysts and reaction monitoring systems helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15,18,21,24,27,30-Decaoxahexapentacontan-1-ol undergoes various chemical reactions, including:

    Oxidation: The terminal hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding ethers.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are employed for substitution reactions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Ethers.

    Substitution: Halides and esters.

Scientific Research Applications

3,6,9,12,15,18,21,24,27,30-Decaoxahexapentacontan-1-ol finds applications in various fields:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of biocompatible materials and drug delivery systems.

    Medicine: Utilized in the formulation of pharmaceuticals and as a stabilizer for active ingredients.

    Industry: Applied in the production of surfactants, lubricants, and polymers.

Mechanism of Action

The mechanism of action of 3,6,9,12,15,18,21,24,27,30-Decaoxahexapentacontan-1-ol involves its interaction with various molecular targets. The polyether chain can form hydrogen bonds and interact with hydrophobic regions of molecules, facilitating solubilization and stabilization. The terminal hydroxyl group can participate in chemical reactions, enabling the compound to act as a functional intermediate in various processes.

Comparison with Similar Compounds

Similar Compounds

    Polyethylene glycol (PEG): Similar in structure but with different chain lengths and properties.

    Polypropylene glycol (PPG): Contains propylene oxide units instead of ethylene oxide.

    Crown ethers: Cyclic polyethers with similar ether linkages but different structural arrangements.

Uniqueness

3,6,9,12,15,18,21,24,27,30-Decaoxahexapentacontan-1-ol is unique due to its specific chain length and the presence of multiple ether linkages, which impart distinct solubility and reactivity properties. Its ability to interact with a wide range of molecules makes it versatile in various applications.

Properties

CAS No.

35178-35-9

Molecular Formula

C46H94O11

Molecular Weight

823.2 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexacosoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C46H94O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-48-29-31-50-33-35-52-37-39-54-41-43-56-45-46-57-44-42-55-40-38-53-36-34-51-32-30-49-28-26-47/h47H,2-46H2,1H3

InChI Key

SQEIOWMHIMMNTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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